1-Ethyl-2-chloro-3-acetyl-1H-indole

Catalog No.
S1835847
CAS No.
M.F
C12H12ClNO
M. Wt
221.684
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-2-chloro-3-acetyl-1H-indole

Product Name

1-Ethyl-2-chloro-3-acetyl-1H-indole

IUPAC Name

1-(2-chloro-1-ethylindol-3-yl)ethanone

Molecular Formula

C12H12ClNO

Molecular Weight

221.684

InChI

InChI=1S/C12H12ClNO/c1-3-14-10-7-5-4-6-9(10)11(8(2)15)12(14)13/h4-7H,3H2,1-2H3

InChI Key

OAHNJFUVZNGOKS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C(=O)C

1-Ethyl-2-chloro-3-acetyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features an ethyl group at the 1-position, a chloro group at the 2-position, and an acetyl group at the 3-position of the indole ring. The presence of these substituents significantly influences its chemical properties and biological activities.

Indole derivatives like 1-ethyl-2-chloro-3-acetyl-1H-indole are notable for their diverse applications in medicinal chemistry, particularly due to their roles as building blocks in drug development. They exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, making them valuable in pharmaceutical research .

Due to its functional groups:

  • Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, allowing for the formation of new derivatives. This property is particularly useful for creating compounds with enhanced biological activity.
  • Oxidation Reactions: The indole ring can be oxidized to yield oxindole derivatives. This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide .
  • Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives, commonly using reducing agents such as sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-ethyl-2-chloro-3-acetyl-1H-indole has been studied extensively due to its potential therapeutic applications. Indole derivatives are known for their:

  • Antimicrobial Properties: Many indole compounds exhibit activity against various bacteria and fungi, making them candidates for antibiotic development .
  • Antiviral Activity: Some studies suggest that indole derivatives can inhibit viral replication, offering potential in antiviral drug formulation .
  • Anticancer Effects: Research indicates that certain indoles may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

These properties make 1-ethyl-2-chloro-3-acetyl-1H-indole a compound of interest in pharmacological research.

The synthesis of 1-ethyl-2-chloro-3-acetyl-1H-indole can be achieved through several methods:

  • Chloroacetylation of Indoles: One common method involves reacting 7-ethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
  • Acetylation Reactions: The introduction of the acetyl group can be performed via acetic anhydride or acetyl chloride under basic conditions, allowing for selective acetylation at the desired position on the indole ring .

These methods provide efficient routes for synthesizing this compound while allowing for modifications to tailor biological activity.

1-Ethyl-2-chloro-3-acetyl-1H-indole has several applications:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules with potential therapeutic effects .
  • Material Science: Indole derivatives are also explored for their properties in developing dyes and other industrial chemicals due to their stable structure and reactivity .

Interaction studies involving 1-ethyl-2-chloro-3-acetyl-1H-indole focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins involved in disease pathways can provide insights into its efficacy as a therapeutic agent.
  • Receptor Binding Assays: Assessing its affinity for receptors related to cancer or infectious diseases can highlight its potential as a drug candidate.

These studies are crucial for understanding how modifications to the indole structure affect biological activity.

Several compounds share structural similarities with 1-ethyl-2-chloro-3-acetyl-1H-indole. Notable examples include:

Compound NameStructure DescriptionUnique Features
1-EthylindoleEthyl group at position 1 without chloro or acetyl groupsLacks halogen and carbonyl functionality
2-ChloroacetylindoleChloroacetyl group at position 2Retains similar reactivity but different substitution
1-AcetylindoleAcetyl group at position 1Lacks chlorine; different reactivity profile
5-MethylindoleMethyl group at position 5Variation in substitution pattern

The uniqueness of 1-ethyl-2-chloro-3-acetyl-1H-indole lies in its specific combination of substituents, which influences both its chemical reactivity and biological activity compared to these similar compounds. The presence of both chloro and acetyl groups provides distinct pathways for further functionalization and potential therapeutic applications.

XLogP3

2.9

Dates

Last modified: 07-20-2023

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